2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phenyl ring, and a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction involving a suitable aldehyde and a nitrile source under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Phenyl Ring: The phenyl ring can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinonitrile intermediate.
Addition of the 2-Methoxyethylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile exerts its effects is largely dependent on its interaction with molecular targets. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the phenyl ring and nicotinonitrile core contribute to its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Methoxyethyl)thio)-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
- 2-((2-Methoxyethyl)thio)-6-(4-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile
Uniqueness
Compared to similar compounds, 2-((2-Methoxyethyl)thio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and material science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(2-methoxyethylsulfanyl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2OS/c1-22-7-8-23-15-12(10-20)13(16(17,18)19)9-14(21-15)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFNAPYEQAUITA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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